molecular formula C17H22N2O2 B1274606 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine CAS No. 497246-99-8

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine

Cat. No. B1274606
CAS RN: 497246-99-8
M. Wt: 286.37 g/mol
InChI Key: CHEYOVHGAFSPII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves interactions between different chemical entities to form new structures with potential biological activity. For instance, a compound with a similar structure, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was synthesized via a Dimroth rearrangement and was designed as a new inhibitor of CLK1 and DYRK1A kinases . Another related compound, 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, was synthesized by reacting 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in an isopropanol medium . These methods provide a foundation for the synthesis of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine, suggesting possible pathways for its creation.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as single-crystal X-ray diffraction . The crystal structure of the related compound provided information about the orthorhombic space group and the molecular formula, which can be used to infer the biological mechanism of action . Additionally, the crystal structure of another related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and interaction with various reagents. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a precursor in the presence of Ni(NO3)2 . These reactions are crucial for the formation of the desired molecular structures and can provide insights into the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been characterized using various spectroscopic methods. The FTIR and Raman spectra of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine were recorded, and the vibrational frequencies were determined experimentally and compared with theoretical frequencies computed by DFT gradient calculations . The electronic spectrum was also determined by the TD-DFT method and compared with the observed spectrum . These analyses provide a comprehensive understanding of the vibrational and electronic properties of the compound, which are essential for predicting its behavior in different environments.

Scientific Research Applications

1. Complex Formation and Coordination Chemistry

  • Synthesis and Coordination Studies : A study by Keypour et al. (2015) explored the synthesis of various unsymmetrical tripodal amines, including analogs of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine. These amines were used to form Cu(II) complexes, providing insights into the formation and structure of such complexes based on arm length and intermolecular interactions (Keypour et al., 2015).

  • Zn(II) Schiff Base Complex : Rezaeivala (2017) described the synthesis of a new Zn(II) Schiff base complex using a similar tripodal amine. The study focused on the structural characterization of this complex, contributing to the understanding of coordination chemistry involving such amines (Rezaeivala, 2017).

2. Crystal and Molecular Structure Analysis

  • X-ray Analysis of Analogous Compounds : Tarimci et al. (2003) conducted an X-ray analysis of a compound with a similar structure, providing insights into its molecular and crystal structure. This research is significant in understanding the physical properties and potential applications of such compounds (Tarimci et al., 2003).

3. Synthesis and Characterization of New Compounds

  • Antimicrobial and Structural Studies : Tayade et al. (2012) focused on synthesizing and characterizing heterocyclic compounds with structures related to this compound, exploring their antimicrobial properties (Tayade et al., 2012).

4. Ligand Reactivity and Metal Ion Coordination

  • Study of Ligand Reactivity : A research by Keypour et al. (2018) investigated the reactivity of similar tripodal amines with zinc salts. This study is valuable for understanding how these compounds interact with metal ions and form various complexes (Keypour et al., 2018).

5. Application in Catalysis

  • Ruthenium Carbene Catalysts : Dakkach et al. (2014) explored the use of related compounds in forming ruthenium carbene catalysts. These catalysts were evaluated for their efficiency in olefin epoxidation, demonstrating the potential application of such compounds in catalysis (Dakkach et al., 2014).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3/h5-11,15,19H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYOVHGAFSPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390111
Record name 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497246-99-8
Record name 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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